molecular formula C6H3BrF3NO B1464219 3-Bromo-5-(trifluoromethoxy)pyridine CAS No. 1060815-01-1

3-Bromo-5-(trifluoromethoxy)pyridine

Cat. No. B1464219
M. Wt: 241.99 g/mol
InChI Key: LUHWDZUXNAITEB-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrF3NO . It is a type of fluorinated building block and halogenated heterocycle .


Synthesis Analysis

The synthesis of 3-Bromo-5-(trifluoromethoxy)pyridine involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper . Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethoxy)pyridine can be represented by the SMILES string FC(F)(F)c1cncc(Br)c1 . The InChI key for this compound is HEDHNDVPKRVQPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-5-(trifluoromethoxy)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)pyridine include a melting point of 44-46 °C . The compound is solid in form .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : Various methods of synthesizing TFMP have been reported . For example, 2,3-dichloro-5-(trifluoromethoxy)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Development of Trifluoromethoxylation Reagents

  • Application : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry .
  • Methods : This radical trifluoromethoxylation reagent was afforded through three-step synthesis starting from commercially available 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene .
  • Results : Pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .

3. Development of Fluorinated Organic Chemicals

  • Application : The development of organic compounds containing fluorine has been made possible by the unique physicochemical properties of the fluorine atom . Trifluoromethylpyridines (TFMP) and its derivatives play a crucial role in this development .
  • Methods : The development of fluorinated organic chemicals is an important research topic. More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

4. Substrate in Palladium-Catalyzed α-Arylation

  • Application : Trifluoromethylpyridines can be used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
  • Methods : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

5. Development of Fluorinated Organic Chemicals

  • Application : The development of organic compounds containing fluorine has been made possible by the unique physicochemical properties of the fluorine atom . Trifluoromethylpyridines (TFMP) and its derivatives play a crucial role in this development .
  • Methods : The development of fluorinated organic chemicals is an important research topic. More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

6. Substrate in Palladium-Catalyzed α-Arylation

  • Application : Trifluoromethylpyridines can be used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
  • Methods : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridines, including 3-Bromo-5-(trifluoromethoxy)pyridine, are expected to have many novel applications in the future . They are becoming an increasingly important research topic due to their unique properties and wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHWDZUXNAITEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716752
Record name 3-Bromo-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)pyridine

CAS RN

1060815-01-1
Record name 3-Bromo-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(trifluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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